molecular formula C18H21N3O2 B5800456 2-(4-tert-butylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile

2-(4-tert-butylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5800456
M. Wt: 311.4 g/mol
InChI Key: HQGUIRSAXWIHSU-UHFFFAOYSA-N
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Description

Morpholino-1,3-oxazole-4-carbonitriles represent a class of compounds that have garnered attention in synthetic organic chemistry for their versatile applications and interesting reaction profiles. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of morpholino-1,3-oxazole-4-carbonitriles typically involves the interaction of morpholine with substituted 1,3-oxazole-4-carbonitriles. For example, the interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate leads to the formation of recyclization products with significant synthetic value (Chumachenko et al., 2014). This showcases the reactivity of the oxazole ring and the role of morpholine in facilitating novel transformations.

Molecular Structure Analysis

The molecular structure of related compounds, like indazole derivatives synthesized from morpholine, has been elucidated through spectroscopic methods and single-crystal X-ray analysis. These studies provide insights into the bond lengths, angles, and overall conformation of the molecules, which are essential for understanding their chemical behavior and interaction with biological targets (Lu et al., 2020).

Chemical Reactions and Properties

Morpholino-1,3-oxazole-4-carbonitriles undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For instance, their interaction with hydrazine hydrate can lead to recyclization products with different structural motifs, depending on the substituents present on the oxazole ring. These reactions are crucial for the synthesis of compounds with diverse biological activities (Chumachenko et al., 2015).

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)14-6-4-13(5-7-14)16-20-15(12-19)17(23-16)21-8-10-22-11-9-21/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGUIRSAXWIHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

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